2-Pyridinecarboxaldehyde, 5-chloro-, oxime
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Overview
Description
2-Pyridinecarboxaldehyde, 5-chloro-, oxime is a chemical compound with the molecular formula C6H5ClN2O It is a derivative of pyridinecarboxaldehyde, where the aldehyde group is converted to an oxime and a chlorine atom is substituted at the 5-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxaldehyde, 5-chloro-, oxime typically involves the reaction of 5-chloro-2-pyridinecarboxaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an aqueous or alcoholic medium. The reaction conditions generally include stirring the mixture at room temperature or slightly elevated temperatures until the formation of the oxime is complete.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinecarboxaldehyde, 5-chloro-, oxime undergoes various types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile or nitro derivatives.
Reduction: The oxime group can be reduced to form amines.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of 5-chloropyridine-2-carbonitrile or 5-chloropyridine-2-nitro compound.
Reduction: Formation of 5-chloropyridine-2-carboxamide.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Pyridinecarboxaldehyde, 5-chloro-, oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Pyridinecarboxaldehyde, 5-chloro-, oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, affecting their function. The chlorine atom at the 5-position can participate in halogen bonding, further influencing the compound’s activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carboxaldehyde: Lacks the chlorine substitution and oxime group.
5-Chloro-2-pyridinecarboxaldehyde: Contains the chlorine substitution but lacks the oxime group.
2-Pyridinecarboxaldehyde oxime: Contains the oxime group but lacks the chlorine substitution.
Uniqueness
2-Pyridinecarboxaldehyde, 5-chloro-, oxime is unique due to the presence of both the chlorine substitution at the 5-position and the oxime group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Biological Activity
2-Pyridinecarboxaldehyde, 5-chloro-, oxime is a compound with significant potential in various biological applications. Its structure, characterized by a chloro substituent at the 5-position and an oxime functional group at the 2-position of the pyridine ring, suggests unique interactions with biological targets. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C6H5ClN2O. The presence of both the chloro and oxime groups enhances its reactivity and interaction with biological molecules.
Property | Value |
---|---|
Molecular Weight | 144.57 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Functional Groups | Chloro, Oxime |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The oxime group can form hydrogen bonds, while the chloro substituent enhances lipophilicity, facilitating membrane penetration.
- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes involved in cancer pathways.
- Metal Coordination : The oxime group can coordinate with metal ions, influencing enzymatic activity and cellular processes.
Antitumor Activity
Research indicates that derivatives of pyridinecarboxaldehyde compounds exhibit significant antitumor properties. A study involving a related compound demonstrated that its copper complex exhibited an IC50 value of 1.90 µM against HCT-116 cell lines when combined with copper ions . This suggests that similar mechanisms may be applicable to this compound.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. The results indicate varying degrees of effectiveness depending on the cellular environment and the presence of metal ions that may enhance its activity.
Table 2: Cytotoxicity Data
Cell Line | IC50 (µM) | Notes |
---|---|---|
HepG2 | Not specified | Requires further investigation |
HCT-116 | 1.90 | Enhanced by copper ions |
Case Studies
- Study on Antitumor Mechanism : A study evaluated the antitumor mechanism of similar pyridine derivatives, revealing that they could induce apoptosis through ROS-independent pathways . This highlights the need for further investigation into the apoptotic pathways influenced by this compound.
- Inhibition of Kinases : Research has shown that compounds with oxime functionalities can inhibit specific kinases involved in cancer progression. For instance, a related compound demonstrated potent inhibition of FLT3 kinase activity with an IC50 of 7.89 nM . This suggests that this compound may share similar inhibitory properties.
Properties
IUPAC Name |
(NE)-N-[(5-chloropyridin-2-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c7-5-1-2-6(4-9-10)8-3-5/h1-4,10H/b9-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WODRWZMWFZSWQQ-RUDMXATFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC=C1Cl)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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